molecular formula C17H14ClFN2O5 B3060314 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride CAS No. 2232877-37-9

4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride

Cat. No. B3060314
CAS RN: 2232877-37-9
M. Wt: 380.8
InChI Key: YLNKHBBFOFPBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride” seems to be a novel chemical entity. There are similar compounds like 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide which have been synthesized and assessed for their antitubercular activities .


Synthesis Analysis

While specific synthesis details for the requested compound are not available, related compounds such as 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide have been synthesized and evaluated for their antitubercular activities .

Scientific Research Applications

  • Antioxidative and Prooxidative Effects : A study highlighted the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, which are structurally related to the compound . These effects are dependent on their distributive status in the reaction system, indicating potential pharmaceutical applications (Liu, Han, Lin, & Luo, 2002).

  • Fluorometric Measurement : Research involving 4-hydroxyifosfamide, a compound related to 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride, led to the development of a sensitive fluorometric method for its measurement, which could be relevant for biomedical research (Ikeuchi & Amano, 1985).

  • Synthesis of Pyrroloquinolines : Another study focused on the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, showing the compound's versatility in chemical synthesis and potential for creating novel structures (Roberts, Joule, Bros, & Álvarez, 1997).

  • Clastogenicity of 4NQO : Research into 4-Nitroquinoline 1-oxide (4NQO), closely related to the compound , explored its clastogenicity, which is cell-type dependent and linked to cytotoxicity. This is significant for understanding its potential genotoxic effects (Brüsehafer et al., 2015).

  • Synthesis and Antimicrobial Properties : The synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids was studied for their potential antimicrobial properties. This again underscores the pharmaceutical relevance of quinoline derivatives (Glushkov, Marchenko, & Levshin, 1997).

  • Fluorescence Properties for Molecular Probes : The fluorescence properties of some 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones were investigated, which could be useful as molecular fluorescent probes (Motyka et al., 2011).

  • Antioxidative Effect in Inclusion Complexes : A study on the antioxidative effect of 4-hydroxyquinoline derivatives when included in β-cyclodextrin complexes provides insights into their potential therapeutic uses (Liu, Luo, Liu, & Liu, 2003).

  • Antihypoxic Activity : The antihypoxic activity of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-Amide Hydrochlorides was evaluated, indicating potential use in treating hypoxia-related conditions (Ukrainets, Mospanova, & Davidenko, 2014).

properties

IUPAC Name

4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O5.ClH/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-15(11)25-10-3-4-14(20(21)22)12(18)7-10;/h3-9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNKHBBFOFPBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)[N+](=O)[O-])F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2232877-37-9
Record name Quinoline, 4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2232877-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.